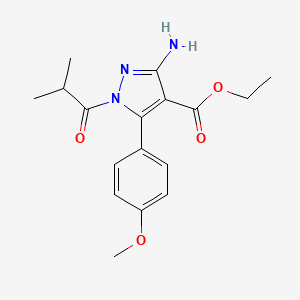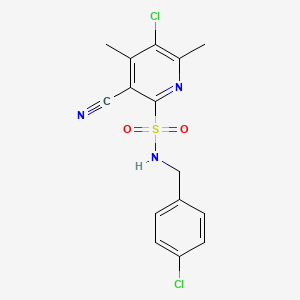
2,4-di(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-di(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazine is a heterocyclic compound that features both imidazole and triazine rings
Preparation Methods
The synthesis of 2,4-di(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride with imidazole and phenyl groups. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The reaction can be summarized as follows:
Step 1: Cyanuric chloride is dissolved in DMF.
Step 2: Imidazole is added to the solution, and the mixture is heated to reflux.
Step 3: Phenylamine is then added, and the reaction mixture is further heated to ensure complete substitution.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2,4-di(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the imidazole rings.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole or phenyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include polar aprotic solvents, elevated temperatures, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-di(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazine has several scientific research applications:
Medicine: It is being investigated for its potential use in drug development, particularly as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,4-di(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazine involves its interaction with molecular targets such as enzymes and DNA. The imidazole rings can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the triazine ring can intercalate with DNA, disrupting its structure and function, leading to inhibition of cell proliferation.
Comparison with Similar Compounds
Similar compounds to 2,4-di(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazine include:
2,4-di(1H-imidazol-1-yl)-1,3,5-triazine: Lacks the phenyl group, which may affect its binding properties and reactivity.
2,4,6-tri(1H-imidazol-1-yl)-1,3,5-triazine: Contains an additional imidazole group, which can enhance its coordination ability with metal ions.
2,4-di(1H-imidazol-1-yl)-6-methyl-1,3,5-triazine: The presence of a methyl group instead of a phenyl group can influence its solubility and reactivity.
The uniqueness of this compound lies in its combination of imidazole and phenyl groups, which provide a balance of coordination ability and hydrophobic interactions, making it versatile for various applications.
Properties
Molecular Formula |
C15H11N7 |
|---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
2,4-di(imidazol-1-yl)-6-phenyl-1,3,5-triazine |
InChI |
InChI=1S/C15H11N7/c1-2-4-12(5-3-1)13-18-14(21-8-6-16-10-21)20-15(19-13)22-9-7-17-11-22/h1-11H |
InChI Key |
UWWDQJRBOHTCEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)N3C=CN=C3)N4C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2E,4Z)-4-bromo-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B11078690.png)
![(4Z)-2-(3-iodo-4-methylphenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11078694.png)
![8-ethoxy-6-(4-hydroxy-3-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11078706.png)

![N-(4-methoxyphenyl)-N'-{(4-methoxyphenyl)[bis(4-methylphenyl)]acetyl}benzohydrazide](/img/structure/B11078734.png)

![ethyl 4-[5-(2,4-dimethoxyphenyl)-3-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11078749.png)
![1-{(E)-[2-(6-tert-butyl-5-hydroxy-1,2,4-triazin-3-yl)hydrazinylidene]methyl}naphthalen-2-yl 2-methoxybenzoate](/img/structure/B11078756.png)
![N-{1-[(3,4-dimethoxyphenyl)amino]-4-(methylsulfanyl)-1-oxobutan-2-yl}benzamide](/img/structure/B11078763.png)
![Phenyl-(2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyrimidin-1-yl)-methanone](/img/structure/B11078766.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B11078767.png)
![1H-Pyrrolo[3,4-c]pyrazol-6-one, 4,5-diphenyl-3-thiophen-2-yl-4,5-dihydro-](/img/structure/B11078770.png)
